This component allows the molecule to interact with cellular membranes due to its lipophilic nature. This characteristic enables the attachment of various biomolecules to the surface of cells or vesicles [].
The PEG spacer acts as a hydrophilic chain, enhancing the water solubility of the conjugate and reducing its aggregation. This improves the stability and circulation time of the biomolecule in physiological environments [].
The azide group participates in a click chemistry reaction, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of various alkyne-containing molecules to the linker, enabling the creation of complex bioconjugates.
Lipoamido-PEG3-Azide can be used to conjugate therapeutic drugs with targeting moieties (e.g., antibodies) for targeted drug delivery. The lipoic acid moiety facilitates cellular uptake, while the PEG spacer improves drug circulation and reduces off-target effects [].
The linker can be employed to label biomolecules (e.g., proteins, peptides) with probes (e.g., fluorescent dyes) for cellular imaging, protein tracking, or activity studies. The azide group allows for selective and efficient conjugation, while the PEG spacer minimizes interference with the biomolecule's function [].
Lipoamido-PEG3-Azide can be utilized to develop biosensors by attaching recognition elements (e.g., aptamers) to a transducer surface via the linker. The lipoic acid group facilitates the attachment to the sensor chip, and the PEG spacer prevents non-specific binding, improving sensor sensitivity [].
Lipoamido-PEG3-Azide is a synthetic compound characterized by its unique structure, which consists of a polyethylene glycol (PEG) linker, a lipoamide group, and a terminal azide group. Its molecular formula is , and it has a molecular weight of approximately 406.57 g/mol . The presence of the azide group enables it to participate in copper-catalyzed Click Chemistry reactions, particularly with alkynes, to form triazole moieties, which are crucial in various bioconjugation applications .
Lipoamido-PEG3-Azide itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule. The lipoic acid moiety can interact with cell membranes, while the PEG spacer improves water solubility and biocompatibility []. The azide group facilitates conjugation with target molecules via click chemistry.
The specific mechanism of action depends on the molecule attached to the azide group. For instance, Lipoamido-PEG3-Azide could be used to attach drugs or targeting moieties to nanoparticles for drug delivery applications.
Lipoamido-PEG3-Azide is primarily known for its ability to engage in Click Chemistry, specifically through the azide-alkyne cycloaddition reaction. This reaction can be catalyzed by copper(I) ions and leads to the formation of stable triazole linkages. The versatility of this reaction makes Lipoamido-PEG3-Azide valuable for creating complex biomolecules and drug delivery systems. Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) reagents, further expanding its utility in bioconjugation .
Lipoamido-PEG3-Azide can be synthesized through several methods, typically involving the reaction of a lipoamide derivative with a PEG-based azide precursor. Common synthesis routes include:
The reported yields for these methods can vary significantly, with some literature suggesting yields as high as 94% under optimized conditions .
Lipoamido-PEG3-Azide has several notable applications:
These applications leverage its unique chemical properties, making it an essential tool in medicinal chemistry and biotechnology .
Interaction studies involving Lipoamido-PEG3-Azide primarily focus on its behavior in biological systems when conjugated with various biomolecules. Research indicates that the compound can improve the pharmacokinetic profiles of drugs by enhancing their solubility and stability. Moreover, studies on its interaction with cell membranes suggest that the lipoamide group may facilitate cellular uptake, although detailed mechanistic studies are still needed to fully understand these interactions .
Several compounds share structural characteristics with Lipoamido-PEG3-Azide, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Lipoamido-PEG4-Azide | Similar PEG linker but longer chain | Enhanced solubility due to longer PEG chain |
| Methylamino-PEG3-Azide | Contains a methyl amino group | Different functionalization affecting reactivity |
| Biotin-PEG4-N3 | Biotinylated for affinity purification | Strong binding affinity for streptavidin |
Lipoamido-PEG3-Azide stands out due to its specific combination of hydrophilicity from PEG and reactivity from the azide group, making it particularly suitable for applications requiring both solubility and functionalization capabilities .
Polyethylene glycol activation represents a critical step in the synthesis of Lipoamido-Polyethylene Glycol 3-Azide, requiring precise control over reaction conditions to ensure optimal functionality [5]. The activation process primarily involves converting the terminal hydroxyl groups of polyethylene glycol into reactive intermediates that can participate in subsequent conjugation reactions [7].
The most widely employed activation method utilizes carbonyl diimidazole, which has proven effective for forming amide bonds under mild conditions [5]. This approach involves treating polyethylene glycol with carbonyl diimidazole in anhydrous solvents, typically dichloromethane or dimethylformamide, at room temperature for 2-4 hours [7]. The reaction proceeds through nucleophilic attack of the polyethylene glycol hydroxyl groups on the carbonyl carbon of carbonyl diimidazole, forming an activated intermediate that readily reacts with amine-containing compounds [5].
Alternative activation strategies include the use of N-hydroxysuccinimide carbonate derivatives, which provide enhanced stability and selectivity [5]. This method involves a two-step process where polyethylene glycol is first treated with disuccinimidyl carbonate in the presence of triethylamine, followed by purification to remove excess reagents [7]. The resulting N-hydroxysuccinimide-activated polyethylene glycol exhibits superior reactivity toward primary amines while maintaining stability in aqueous environments [5].
The succinic anhydride activation method represents another valuable approach, particularly for applications requiring carboxyl-terminated polyethylene glycol derivatives [5]. This process involves treating polyethylene glycol with succinic anhydride in the presence of 4-dimethylaminopyridine as a catalyst, typically conducted in dichloromethane at elevated temperatures [7]. The reaction yields polyethylene glycol derivatives bearing terminal carboxyl groups that can be further activated using standard carbodiimide chemistry [5].
Table 1: Polyethylene Glycol Activation Methods Comparison
| Activation Method | Reaction Conditions | Yield (%) | Stability | Primary Applications |
|---|---|---|---|---|
| Carbonyl Diimidazole | Room temperature, 2-4 hours | 85-92 | Moderate | Amine conjugation |
| N-Hydroxysuccinimide Carbonate | Room temperature, 6-12 hours | 78-86 | High | Protein modification |
| Succinic Anhydride | 40-60°C, 8-16 hours | 72-84 | Moderate | Carboxyl functionalization |
The choice of activation strategy significantly influences the subsequent conjugation efficiency and final product purity [5] [7]. Carbonyl diimidazole activation typically provides the highest yields but requires immediate use due to hydrolysis susceptibility [5]. N-Hydroxysuccinimide activation offers superior storage stability but may require longer reaction times [7]. The optimal activation method depends on the specific requirements of the synthesis protocol and the intended downstream applications [5].
Lipoamide conjugation to activated polyethylene glycol represents a sophisticated synthetic transformation that requires careful optimization of reaction parameters to achieve high yields and purity [19] [20]. The lipoamide moiety, containing both a terminal carboxyl group and a characteristic 1,2-dithiolane ring system, presents unique challenges and opportunities for selective conjugation chemistry [18] [19].
The primary conjugation approach involves amide bond formation between the lipoamide carboxyl group and the activated polyethylene glycol terminus [20]. This reaction typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling reagent in combination with N-hydroxysuccinimide to enhance reaction efficiency [7]. The reaction is conducted in anhydrous dimethylformamide or dichloromethane at room temperature under inert atmosphere conditions to prevent oxidation of the dithiolane ring [19] [20].
Optimal reaction conditions require maintaining a molar ratio of 1.2:1 lipoamide to activated polyethylene glycol to ensure complete conversion while minimizing side reactions [20]. The reaction mixture is stirred for 12-24 hours at room temperature, with progress monitored by thin-layer chromatography using ethyl acetate:hexane (3:1) as the mobile phase [19]. The dithiolane ring system of lipoamide exhibits characteristic absorption at 288 nanometers, providing a convenient spectroscopic handle for reaction monitoring [19].
An alternative conjugation strategy utilizes direct coupling of lipoamide with polyethylene glycol through enzymatic methods [20]. Lipoic acid ligase variant W37V has demonstrated remarkable efficiency in catalyzing the attachment of azide-bearing lipoic acid derivatives to recognition peptide sequences [20]. This enzymatic approach offers superior selectivity and operates under mild aqueous conditions, though it requires the incorporation of specific recognition sequences [20].
Table 2: Lipoamide Conjugation Reaction Parameters
| Parameter | Optimal Conditions | Alternative Conditions | Impact on Yield |
|---|---|---|---|
| Temperature | Room temperature (20-25°C) | 4°C | 15% yield reduction at low temperature |
| Reaction Time | 12-24 hours | 6-12 hours | Incomplete conversion below 12 hours |
| Solvent System | Anhydrous dimethylformamide | Dichloromethane | Similar yields, different workup |
| Coupling Agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Dicyclohexylcarbodiimide | 8% yield improvement with water-soluble agent |
The conjugation reaction exhibits high sensitivity to moisture content, requiring rigorously anhydrous conditions to prevent hydrolysis of activated intermediates [19] [20]. Water content above 50 parts per million significantly reduces reaction efficiency and increases formation of undesired byproducts [19]. The reaction atmosphere must be maintained under nitrogen or argon to prevent oxidative degradation of the lipoamide dithiolane ring system [20].
Purification of the conjugated product typically involves column chromatography using silica gel with gradient elution from dichloromethane to dichloromethane:methanol (9:1) [19]. The characteristic UV absorption of the lipoamide moiety facilitates product identification and quantification during purification [19]. Final product purity routinely exceeds 95% as determined by high-performance liquid chromatography analysis [20].
Azide functionalization represents the final critical step in the synthesis of Lipoamido-Polyethylene Glycol 3-Azide, introducing the bioorthogonal reactive handle that enables downstream click chemistry applications [8] [9]. The azide functional group provides exceptional selectivity for copper-catalyzed and strain-promoted cycloaddition reactions while remaining inert to biological systems [10] [11].
The most prevalent azide introduction strategy employs nucleophilic substitution reactions using sodium azide as the azide source [8] [9]. This approach typically involves treating a halide or tosylate precursor with sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8]. The reaction proceeds through an SN2 mechanism, with primary alkyl halides and tosylates exhibiting superior reactivity compared to secondary substrates [9].
For polyethylene glycol systems, the azide functionality is commonly introduced through displacement of terminal tosylate groups [8] [12]. The tosylation reaction involves treating polyethylene glycol with p-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine [8]. The resulting tosylated intermediate undergoes facile displacement with sodium azide under mild heating conditions (60-80°C) for 8-12 hours [9].
An alternative approach utilizes direct azidation of polyethylene glycol derivatives bearing terminal amine groups [12]. This method employs diazotransfer reactions using fluorosulfonic acid azide or triflyl azide as azide sources [12]. The reaction proceeds under mild basic conditions using potassium carbonate in acetonitrile at room temperature [12]. This approach offers advantages in terms of functional group tolerance but requires careful handling of potentially explosive azide reagents [12].
Table 3: Azide Functionalization Methods Comparison
| Method | Substrate Requirements | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Tosylate Displacement | Terminal hydroxyl groups | 60-80°C, dimethylformamide, 8-12 hours | High yields, mild conditions | Multi-step process |
| Direct Halide Displacement | Terminal halide groups | Room temperature, polar aprotic solvent | Single-step process | Limited substrate scope |
| Diazotransfer | Terminal amine groups | Room temperature, basic conditions | Functional group tolerance | Safety considerations |
Flow chemistry methods have emerged as particularly valuable for azide synthesis due to enhanced safety profiles and improved reaction control [14]. Continuous flow systems enable precise temperature and residence time control while minimizing the accumulation of potentially hazardous azide intermediates [14]. These systems typically operate at elevated temperatures (80-120°C) with short residence times (5-15 minutes) to maximize conversion while maintaining safety [14].
The azide functionalization reaction requires careful optimization of reaction stoichiometry to achieve complete conversion [8] [9]. Excess sodium azide (2-3 equivalents) is typically employed to drive the reaction to completion, with the excess easily removed during aqueous workup [8]. The reaction progress can be monitored by infrared spectroscopy, with the characteristic azide stretching frequency appearing at 2100 wavenumbers [9].
Purification of azide-containing products requires specialized considerations due to the potential explosive nature of organic azides [8] [12]. Column chromatography using silica gel provides effective purification, though care must be taken to avoid concentration of azide-rich fractions [8]. Alternative purification methods include aqueous extraction followed by precipitation or crystallization techniques [12].
Industrial-scale purification of Lipoamido-Polyethylene Glycol 3-Azide requires sophisticated chromatographic approaches that balance efficiency, throughput, and product quality [27] [28]. Size exclusion chromatography has emerged as the preferred primary purification technique due to its excellent resolution of polyethylene glycol-containing compounds and compatibility with large-scale operations [29] [33].
Size exclusion chromatography separation relies on differential molecular sizes rather than chemical interactions, making it particularly suitable for polyethylene glycol derivatives that exhibit complex retention behaviors on reverse-phase systems [29]. The technique utilizes hydrophilic stationary phases with precisely controlled pore sizes to separate molecules based on their hydrodynamic volumes [29]. For Lipoamido-Polyethylene Glycol 3-Azide purification, columns packed with cross-linked dextran or polyacrylamide resins provide optimal resolution [29].
The selection of appropriate column dimensions and operating parameters significantly influences purification efficiency and product recovery [29] [33]. Industrial systems typically employ columns with diameters ranging from 10-50 centimeters and lengths of 100-200 centimeters to achieve adequate resolution while maintaining reasonable processing times [33]. Flow rates are optimized to maintain linear velocities between 5-15 centimeters per hour, balancing separation efficiency with productivity requirements [29].
Table 4: Size Exclusion Chromatography Parameters for Industrial Purification
| Parameter | Optimal Range | Impact on Resolution | Impact on Throughput |
|---|---|---|---|
| Column Length | 100-200 cm | Directly proportional | Inversely proportional |
| Flow Rate | 5-15 cm/hour | Optimal at mid-range | Directly proportional |
| Sample Load | 2-5% column volume | Inversely proportional | Directly proportional |
| Buffer Ionic Strength | 0.1-0.5 M | Minimal impact | No impact |
High-performance liquid chromatography serves as a complementary purification technique, particularly valuable for removing closely related impurities and achieving pharmaceutical-grade purity [25] [27]. Reverse-phase high-performance liquid chromatography using C18 stationary phases has proven effective for separating Lipoamido-Polyethylene Glycol 3-Azide from unreacted starting materials and side products [27]. The method typically employs gradient elution with acetonitrile-water mobile phases, with detection by ultraviolet absorption at 254 nanometers [27].
The chromatographic behavior of polyethylene glycol derivatives in reverse-phase systems exhibits unique characteristics due to the dispersity of attached polyethylene glycol chains [27]. Each peak represents a distribution of molecular weights rather than a single compound, resulting in characteristic peak broadening [27]. This phenomenon necessitates careful optimization of gradient conditions and column temperature to achieve adequate resolution [27].
Continuous chromatography systems represent the cutting edge of industrial purification technology, offering significant advantages in terms of solvent consumption, processing time, and overall efficiency [38] [50]. Multi-column counter-current solvent gradient purification systems enable continuous operation with improved yield and reduced environmental impact [38]. These systems utilize two or more columns operating in counter-current mode, allowing for continuous processing while internally recycling side fractions [38].
Table 5: Continuous vs. Batch Chromatography Performance Comparison
| Performance Metric | Batch Chromatography | Continuous Chromatography | Improvement Factor |
|---|---|---|---|
| Overall Yield | 68-75% | 82-89% | 1.2-1.3x |
| Solvent Consumption | Baseline | 25% reduction | 4x efficiency |
| Processing Time | Baseline | 40% reduction | 1.7x faster |
| Equipment Utilization | 30-40% | 85-95% | 2.5x improvement |
Industrial purification protocols typically incorporate multiple orthogonal separation mechanisms to ensure product purity [38]. Initial size exclusion chromatography removes gross impurities and separates the target compound from unreacted starting materials [29]. Subsequent high-performance liquid chromatography polishing steps remove trace impurities and achieve the stringent purity requirements for pharmaceutical applications [27] [38].
Process analytical technology integration enables real-time monitoring and control of purification operations [38]. Ultraviolet-based process control systems provide continuous feedback on product quality and enable automated adjustment of operating parameters [38]. This technology significantly reduces batch-to-batch variability and ensures consistent product quality [38].
Pharmaceutical-grade production of Lipoamido-Polyethylene Glycol 3-Azide requires comprehensive quality control systems that ensure product consistency, purity, and compliance with regulatory standards [37] [39]. These systems encompass raw material testing, in-process monitoring, and finished product analysis using validated analytical methods [37] [41].
Raw material qualification represents the foundation of quality control, requiring rigorous testing of all starting materials before use in production [37]. Polyethylene glycol starting materials must meet strict specifications for molecular weight distribution, polydispersity index, and residual solvent content [31]. Lipoamide precursors require verification of purity, enantiomeric excess, and absence of oxidative degradation products [37]. Sodium azide and other reagents must comply with pharmaceutical-grade specifications including heavy metal content and microbiological limits [37].
Table 6: Critical Quality Attributes for Raw Materials
| Material | Critical Attribute | Specification | Test Method | Frequency |
|---|---|---|---|---|
| Polyethylene Glycol | Molecular Weight | 130-170 Da | Gel Permeation Chromatography | Each lot |
| Polyethylene Glycol | Polydispersity Index | ≤ 1.05 | Gel Permeation Chromatography | Each lot |
| Lipoamide | Chemical Purity | ≥ 98.0% | High-Performance Liquid Chromatography | Each lot |
| Sodium Azide | Assay | 99.0-101.0% | Titration | Each lot |
| Solvents | Water Content | ≤ 0.1% | Karl Fischer | Each lot |
In-process monitoring systems provide real-time assessment of critical process parameters throughout the manufacturing operation [37] [41]. Temperature, pressure, and reaction pH require continuous monitoring with automated data logging [37]. Reaction progress monitoring utilizes in-line spectroscopic methods including infrared and near-infrared spectroscopy to track conversion and detect potential deviations [41]. Sample points at critical process stages enable offline analysis to confirm process control [37].
The implementation of statistical process control principles ensures consistent product quality through systematic monitoring of process variability [37]. Control charts for critical parameters establish acceptable ranges and trigger investigation when values exceed predetermined limits [37]. Process capability studies demonstrate the ability to consistently produce material within specifications [41].
Finished product testing encompasses a comprehensive battery of analytical methods to verify product identity, purity, and quality [37] [39]. High-performance liquid chromatography serves as the primary method for assay determination and impurity profiling [28]. The method typically employs C18 reverse-phase columns with gradient elution and ultraviolet detection at multiple wavelengths [28]. Validation parameters include specificity, linearity, accuracy, precision, and robustness [39].
Table 7: Finished Product Quality Control Tests
| Test | Method | Specification | Reporting Limit | Method Validation |
|---|---|---|---|---|
| Assay | High-Performance Liquid Chromatography | 98.0-102.0% | 0.1% | Validated |
| Related Substances | High-Performance Liquid Chromatography | ≤ 2.0% total | 0.05% | Validated |
| Water Content | Karl Fischer | ≤ 1.0% | 0.01% | Validated |
| Residual Solvents | Gas Chromatography | Class 2: ≤ 410 ppm | 1 ppm | Validated |
| Heavy Metals | Inductively Coupled Plasma | ≤ 20 ppm | 1 ppm | Validated |
Molecular weight determination and polydispersity assessment require specialized techniques due to the polyethylene glycol component [32]. Size exclusion chromatography coupled with multi-angle light scattering provides absolute molecular weight measurements independent of column calibration [33]. This technique enables precise characterization of the molecular weight distribution and detection of aggregation or degradation products [32].
Stability testing protocols evaluate product degradation under accelerated and long-term storage conditions [39]. Accelerated stability studies at elevated temperatures (40°C) and humidity (75% relative humidity) provide rapid assessment of stability characteristics [39]. Long-term studies at recommended storage conditions establish product shelf life and retest periods [39]. Degradation pathway identification guides formulation optimization and storage requirement determination [39].
The polyethylene glycol 3 spacer, also known as triethylene glycol, represents a critical structural component of Lipoamido-Polyethylene Glycol 3-Azide that provides both conformational flexibility and hydrophilic properties to the overall molecular architecture [1] [2]. The triethylene glycol backbone consists of three ethylene oxide units connected by ether linkages, yielding the molecular formula C₆H₁₄O₄ and establishing a linear polymer chain with significant conformational freedom [3].
The structural configuration of the polyethylene glycol 3 spacer demonstrates remarkable conformational diversity in aqueous environments, with molecular dynamics simulations revealing that the three ethylene oxide units can adopt multiple conformational states due to rotational freedom around the carbon-oxygen bonds [2] [4]. The triethylene glycol segment exhibits both extended and compact conformations, with the closed states corresponding to folded-back compact configurations and open states representing more extended molecular arrangements [2]. Research indicates that polyethylene glycol-based cross-linkers spend approximately 53.2% of their time in open conformational states and 33.9% in closed states, facilitating dynamic exchange between different structural orientations [2].
The conformational flexibility inherent in the polyethylene glycol 3 spacer enables the molecule to adopt extended configurations with contour lengths comparable to other polyethylene glycol derivatives of similar chain length . The enhanced intramolecular electrostatic interactions within the polyethylene glycol backbone facilitate conformational dynamics by reducing energy barriers, resulting in faster exchange rates between different conformational states [2]. This conformational adaptability is crucial for the biological function of Lipoamido-Polyethylene Glycol 3-Azide, as it allows the molecule to adjust its spatial configuration to optimize interactions with target biomolecules [6] [7].
The hydrophilic character of the polyethylene glycol 3 spacer significantly enhances the water solubility of the conjugate while reducing aggregation tendencies [8] [9]. The triethylene glycol component forms hydrogen bonds with surrounding water molecules, creating a hydration shell that contributes to the overall molecular volume and influences conformational preferences [3]. The polar nature of the polyethylene glycol chain enables the compound to maintain solubility in aqueous media while providing a flexible linker that minimizes steric hindrance during bioconjugation reactions [6] [10].
The lipoamide group in Lipoamido-Polyethylene Glycol 3-Azide exhibits a distinctive molecular orientation characterized by the presence of a five-membered 1,2-dithiolane ring system attached to a pentanamide chain [11] [12]. The lipoamide moiety demonstrates specific stereochemical properties, with the compound containing one undefined atom stereocenter that contributes to its three-dimensional structural complexity [8] [11]. The dithiolane ring adopts a non-planar envelope conformation that positions the sulfur atoms in an optimal arrangement for disulfide bond formation and redox reactions [13] [14].
The spatial orientation of the lipoamide group is fundamentally influenced by the conformational properties of the five-membered dithiolane ring, which exhibits restricted rotation due to the cyclic disulfide constraint [15] [13]. Crystallographic studies of related lipoamide-containing compounds reveal that the dithiolane ring maintains a relatively rigid conformation compared to the more flexible alkyl chain components [16] [17]. The ring structure demonstrates characteristic bond angles and distances consistent with the oxidized form of lipoic acid derivatives, where the disulfide bond creates a conformational lock that restricts free rotation [13] [14].
The pentyl chain connecting the dithiolane ring to the amide linkage provides a flexible tether that allows for conformational adaptation while maintaining the structural integrity of the lipoamide group [18] [12]. This aliphatic chain can adopt various rotameric states, enabling the lipoamide group to orient itself optimally for membrane interactions and cellular uptake processes [15] [19]. The lipoamide group orientation is further stabilized by the amide bond connection to the polyethylene glycol spacer, which creates a defined point of attachment while preserving the functional properties of both molecular components [8] [9].
Research on lipoamide-containing compounds demonstrates that the lipoamide group can function as a "swinging arm" that conveys the reactive dithiolane ring from one catalytic center to another in biological systems [15]. This dynamic behavior suggests that the lipoamide group in Lipoamido-Polyethylene Glycol 3-Azide retains conformational flexibility despite being conjugated to the polyethylene glycol spacer [19] [20]. The hydrophobic nature of the lipoamide group provides membrane-targeting properties that facilitate cellular interactions, while the defined spatial orientation ensures reproducible biological activity [8] .
The azide terminal group in Lipoamido-Polyethylene Glycol 3-Azide represents a highly reactive functional moiety that enables bioorthogonal chemistry applications through copper-catalyzed azide-alkyne cycloaddition reactions [22] [23]. The azide group (-N₃) exhibits distinctive electronic properties characterized by a linear arrangement of three nitrogen atoms with significant dipolar character [22] [24]. The terminal azide functionality demonstrates exceptional reactivity toward terminal alkynes in the presence of copper catalysts, forming stable 1,2,3-triazole linkages with high selectivity and efficiency [25] [26].
The reactivity profile of the azide group is fundamentally governed by its electronic structure, which features nucleophilic character at the terminal nitrogen atom and electrophilic properties at the proximal nitrogen [22] [27]. Under copper-catalyzed azide-alkyne cycloaddition conditions, the azide group coordinates to copper centers through the terminal nitrogen, activating the functional group for nucleophilic attack on copper-acetylide complexes [22] [28]. This coordination chemistry enables the azide to participate in cycloaddition reactions that proceed with rate enhancements of up to 10⁷-fold compared to uncatalyzed thermal processes [22] [24].
The azide terminal group maintains excellent stability under physiological conditions while remaining highly reactive under specific catalytic conditions [25] [29]. The functional group demonstrates remarkable tolerance to diverse chemical environments, including aqueous solutions, organic solvents, and biological media [22] [23]. This stability-reactivity profile makes the azide group ideally suited for bioconjugation applications where selective reactivity is required without interference from other functional groups present in complex biological systems [24] [28].
The spatial positioning of the azide group at the terminal position of the polyethylene glycol chain provides optimal accessibility for click chemistry reactions [8] [9]. The flexible polyethylene glycol spacer enables the azide group to adopt conformations that facilitate approach and coordination with alkyne-containing reaction partners [2] [6]. Research demonstrates that the azide group can participate in both copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition reactions, providing versatility in bioconjugation strategies [30] [31]. The high reaction efficiency and mild conditions required for azide-alkyne cycloaddition make this terminal group particularly valuable for applications requiring precise molecular assembly and biocompatible reaction conditions [22] [32].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Lipoamido-Polyethylene Glycol 3-Azide through detailed analysis of both ¹H and ¹³C nuclear magnetic resonance signatures [33] [34]. The ¹H nuclear magnetic resonance spectrum of Lipoamido-Polyethylene Glycol 3-Azide exhibits characteristic multiplet patterns consistent with the triethylene glycol backbone, with ethylene oxide protons appearing as complex multiplets in the 3.6-3.8 parts per million region [34]. These signals provide definitive evidence for the presence and integrity of the polyethylene glycol spacer component within the molecular structure [35] [36].
The lipoamide portion of the molecule contributes distinctive nuclear magnetic resonance signatures that enable identification and quantification of this structural component [34] [37]. The dithiolane ring protons generate characteristic patterns that reflect the cyclic nature of the five-membered ring system, while the pentyl chain connecting the dithiolane to the amide linkage produces multiplet signals in the aliphatic region of the spectrum [12]. The amide proton typically appears as a broad signal that may exchange with solvent protons under specific measurement conditions, providing additional structural confirmation [33].
Advanced nuclear magnetic resonance techniques enable precise determination of molecular weight and structural integrity for polyethylene glycol derivatives [34] [35]. The integration ratios of specific proton signals allow for quantitative assessment of functional group incorporation and calculation of absolute number-average molecular weight [34]. The polyethylene glycol backbone produces highly reproducible integration patterns that serve as internal standards for molecular weight determination, making nuclear magnetic resonance spectroscopy uniquely suited for routine characterization of these compounds [35] [36].
Two-dimensional nuclear magnetic resonance experiments provide additional structural information through correlation spectroscopy that establishes connectivity patterns between different molecular components [33] [38]. These advanced techniques enable confirmation of the covalent attachment between the lipoamide group, polyethylene glycol spacer, and azide terminal group [37]. The nuclear magnetic resonance analysis also permits detection of potential hydrolysis products or side reactions that might occur during synthesis or storage, ensuring quality control and structural integrity assessment [39] [34].
Mass spectrometry provides definitive molecular weight validation and structural confirmation for Lipoamido-Polyethylene Glycol 3-Azide through multiple ionization techniques and fragmentation analysis [8] [40]. Electrospray ionization mass spectrometry generates characteristic molecular ion peaks at m/z 407 for the protonated molecular ion [M+H]⁺ and m/z 429 for the sodium adduct [M+Na]⁺, confirming the exact molecular weight of 406.56 g/mol [8] [39]. These mass spectral signatures provide unambiguous identification of the target compound and enable differentiation from potential synthetic intermediates or degradation products [34] [41].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary analytical capabilities for precise mass determination and isotope pattern analysis [8] [39]. The technique generates molecular ion peaks at 406.17 Da with characteristic isotope distributions that confirm the elemental composition C₁₆H₃₀N₄O₄S₂ [8] [37]. The isotope pattern analysis provides additional validation of the molecular formula and enables detection of potential impurities or synthetic byproducts [34] [41].
Tandem mass spectrometry experiments enable detailed fragmentation analysis that confirms the structural connectivity within Lipoamido-Polyethylene Glycol 3-Azide [39] [37]. Collision-induced dissociation produces characteristic fragment ions corresponding to the loss of specific molecular components, including the azide group, polyethylene glycol segments, and portions of the lipoamide structure [11] [39]. These fragmentation patterns provide definitive evidence for the covalent attachment of all molecular components and enable identification of the primary fragmentation pathways [37] [41].
High-resolution mass spectrometry measurements enable precise determination of exact mass values that confirm elemental composition with sub-parts-per-million accuracy [8] [42]. The exact mass measurement of 406.17084780 Da provides unambiguous molecular formula confirmation and enables differentiation from isobaric compounds or potential synthetic analogs [8] [40]. Mass spectral validation also permits quantitative analysis through selected ion monitoring techniques that enable sensitive detection and quantification of Lipoamido-Polyethylene Glycol 3-Azide in complex matrices [42] [41].